Ethyl butyrate - d2
Description
Significance of Stable Isotope Labeling in Modern Chemistry
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-12 with carbon-13, or nitrogen-14 with nitrogen-15. mdpi.com This substitution creates a molecule that is generally considered chemically identical to its parent but possesses a higher molecular weight. mpg.de This mass difference allows the labeled compound to be distinguished and tracked using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.commusechem.com
The significance of this technique is vast and multifaceted. In modern chemistry and biology, stable isotope-labeled compounds are indispensable tools for a wide range of applications. They serve as ideal internal standards for quantitative analysis, enabling precise measurement of the concentration of their unlabeled counterparts in complex mixtures like biological fluids or environmental samples. mpg.deacs.org Furthermore, isotopic labeling is crucial for elucidating chemical reaction mechanisms and kinetics. By tracking the position of the isotope in the reaction products, chemists can determine the sequence of bond-breaking and bond-forming events. mdpi.com In the field of metabolomics, researchers use stable isotopes to trace the fate of molecules through intricate metabolic pathways, providing insights into cellular metabolism and the dynamics of biological networks. musechem.comhoneywell.com
Overview of Deuterated Esters in Academic Inquiry
Within the broader category of isotopically labeled molecules, deuterated esters represent a significant class of compounds used in academic and industrial research. musechem.cominformaticsjournals.co.in The synthesis of these compounds can be achieved through various methods, including the catalytic deuteration of amides and esters under mild conditions or the use of deuterated precursors in standard esterification reactions. annualreviews.orgnih.gov For example, deuterated ethyl acetate (B1210297) has been synthesized and its infrared spectrum compared with unlabeled versions to assign vibrational modes. informaticsjournals.co.in
A primary application of deuterated esters is in the study of reaction mechanisms through the deuterium kinetic isotope effect (KIE). mpg.denih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov Consequently, if a C-H bond is broken during the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. nih.gov Measuring this rate difference provides powerful evidence for a proposed mechanism. nih.gov This principle has been applied to study the hydrolysis of esters and other acyl transfer reactions. crmlabstandard.com Deuterated esters are also valuable as internal standards in analytical chemistry and as tracers for studying the metabolism of both the alcohol and carboxylic acid portions of the molecule in biological systems. musechem.com
Research Trajectories for Ethyl Butyrate-d2: A Focused Perspective
Ethyl butyrate-d2 is a stable isotope-labeled version of ethyl butyrate (B1204436), an ester known for its characteristic fruity aroma, often compared to pineapple. solubilityofthings.comnih.gov While research specifically on "ethyl butyrate-d2" is highly specialized, its research trajectories are centered on its utility as a sophisticated analytical tool, primarily driven by the importance of its constituent parts: ethanol (B145695) and butyric acid.
The most prominent research application for ethyl butyrate-d2 is as an internal standard for the quantification of butyric acid, a vital short-chain fatty acid (SCFA). Butyric acid is a key product of dietary fiber fermentation by the gut microbiome and plays a crucial role in gut health, immune regulation, and metabolism. mdpi.comnih.gov In metabolomic studies aiming to quantify butyric acid in complex biological matrices like fecal samples or blood plasma, an ideal internal standard is required. mdpi.com Ethyl butyrate-d2, or other deuterated butyrate derivatives, can be added to a sample in a known quantity. acs.org During analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the deuterated standard can be easily distinguished from the natural, unlabeled butyric acid due to its higher mass. This allows for highly accurate and precise quantification, correcting for any sample loss during preparation.
A second research trajectory involves using Ethyl butyrate-d2 for metabolic tracing. musechem.com Upon administration in a research setting, the ester can be hydrolyzed by enzymes, releasing deuterated butyrate. Researchers can then track the fate of this labeled butyrate within a biological system, monitoring its absorption, distribution, and incorporation into various metabolic pathways, such as its use as an energy source for colon cells or its role in signaling pathways. mdpi.com
Finally, while less common, deuterated ethyl butyrate can be used in mechanistic studies. Research has been conducted on the kinetic isotope effect in the hydrogenolysis of ethyl butyrate, demonstrating the utility of isotopic substitution in understanding its catalytic reactions. mpg.de Similarly, Ethyl butyrate-d2 could be employed to study the mechanisms of enzymatic or chemical hydrolysis in fine detail.
Data Tables
Table 1: Physicochemical Properties of Ethyl Butyrate (Unlabeled)
This table provides the fundamental physical and chemical properties of the non-deuterated parent compound, ethyl butyrate.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₂O₂ | solubilityofthings.comscbt.com |
| Molecular Weight | 116.16 g/mol | solubilityofthings.comchemicalbook.com |
| Appearance | Colorless liquid with a fruity, pineapple-like odor | solubilityofthings.comnih.gov |
| Boiling Point | 120-121 °C | solubilityofthings.com |
| Melting Point | -93 °C | |
| Density | ~0.875 g/mL at 25 °C | |
| CAS Number | 105-54-4 | nih.govscbt.com |
Table 2: Interactive Research Applications of Ethyl Butyrate-d2
This table outlines the primary research applications for Ethyl butyrate-d2. Click on a research area to see the associated techniques and objectives.
Internal Standard for Quantitative Analysis
Metabolic Tracer
Properties
CAS No. |
1335435-32-9 |
|---|---|
Molecular Formula |
C6H10D2O2 |
Molecular Weight |
118.17 |
Purity |
95% min. |
Synonyms |
Ethyl butyrate - d2 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Butyrate D2
Precursor-Based Deuteration Strategies
The most direct method for synthesizing deuterated ethyl butyrate (B1204436) is through the Fischer esterification reaction, which involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst. solubilityofthings.comwikipedia.org By using deuterated precursors—either ethanol (B145695) or butyric acid, or both—the deuterium (B1214612) atoms are built directly into the final ester product.
Synthesis via Deuterated Ethanol Precursors
This strategy involves the esterification of standard butyric acid with a deuterated variant of ethanol. The synthesis of deuterated ethanol itself is a key preliminary step. A common and efficient method for producing deuterated ethanol is through a hydrogen/deuterium (H/D) exchange reaction between ethanol and deuterium oxide (D₂O), which serves as the deuterium source. google.com This exchange is often facilitated by transition metal catalysts. For instance, ruthenium pincer complexes have been shown to be effective for the regioselective deuteration of alcohols in D₂O. google.comgoogle.com Depending on the catalyst and reaction conditions, deuterium can be selectively introduced at specific positions on the ethanol molecule. Once the deuterated ethanol (e.g., ethanol-d₆, CH₃CH₂OD, etc.) is synthesized and purified, it is reacted with non-labeled butyric acid to yield the corresponding deuterated ethyl butyrate.
Table 1: Examples of Deuterated Ethanol Precursors and Synthesis Methods This table is interactive. Click on the headers to sort.
| Deuterated Precursor | Synthesis Method | Catalyst Example | Deuterium Source | Reference |
|---|---|---|---|---|
| Ethanol-d₁ (CH₃CH₂OD) | H/D Exchange | Acid/Base Catalysis | D₂O | google.com |
| α-Deuterated Ethanol | Catalytic H/D Exchange | Ruthenium or Iron Pincer Complexes | D₂O | google.comresearchgate.net |
Synthesis via Deuterated Butyric Acid Precursors
An alternative precursor-based approach is the esterification of standard ethanol with deuterated butyric acid. The synthesis of deuterated butyric acid can be achieved through methods such as acid-catalyzed hydrogen-deuterium exchange. nih.gov In this process, butyric acid is treated with a strong deuterated acid, like D₂SO₄ in a deuterated solvent such as CD₃OD, which facilitates the exchange of protons on the carbon backbone for deuterium atoms. nih.gov For example, butyric acid-d₇ (CD₃(CD₂)₂COOH) is a commercially available isotopologue that can be used for this purpose. isotope.com The subsequent Fischer esterification of the deuterated butyric acid with ethanol produces ethyl butyrate with deuterium atoms located on the butyryl moiety.
Combinatorial Deuteration Approaches
For applications requiring a higher degree of isotopic labeling, a combinatorial approach can be employed. This method involves the reaction of both a deuterated ethanol precursor and a deuterated butyric acid precursor. For instance, reacting ethanol-d₆ with butyric acid-d₇ would result in a highly deuterated ethyl butyrate molecule (ethyl-d₅ butyrate-d₇). This strategy allows for the precise placement and a high number of deuterium atoms within the final product, which is particularly useful for studies requiring significant mass shifts for mass spectrometry analysis or for minimizing proton signals in NMR spectroscopy.
Catalytic Deuterium Exchange Methods
Catalytic H/D exchange methods offer a different route to ethyl butyrate-d2, starting from the non-labeled compound. These reactions directly substitute hydrogen atoms with deuterium from a deuterium source, mediated by a catalyst. This approach can be advantageous as it avoids the often complex multi-step synthesis of deuterated precursors. nih.gov These methods are classified based on the phase of the catalyst.
Homogeneous Catalysis for C-H/C-D Exchange
Homogeneous catalysis involves a catalyst that is dissolved in the same phase as the reactants. Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are widely studied for their ability to catalyze H/D exchange reactions on organic substrates. academie-sciences.fracs.org The mechanism of this exchange often involves the activation of C-H bonds by the metal center. academie-sciences.fr For ethyl butyrate, a suitable homogeneous catalyst, such as an iridium complex, could be used in conjunction with a deuterium source like D₂O or a deuterated solvent (e.g., benzene-d₆). chemrxiv.org The catalyst facilitates the reversible cleavage of C-H bonds and their replacement with C-D bonds, leading to the incorporation of deuterium into the ester. The selectivity of the deuteration (i.e., which hydrogens are exchanged) can be influenced by the choice of metal, the ligands on the complex, and the reaction conditions. academie-sciences.fr
Table 2: Overview of Homogeneous Catalysts for H/D Exchange This table is interactive. Click on the headers to sort.
| Catalyst Type | Metal Center | Typical Deuterium Source | Mechanistic Pathway | Reference |
|---|---|---|---|---|
| Pincer Complexes | Ruthenium, Iron, Manganese | D₂O | C-H Activation, Borrowing Hydrogen | google.comresearchgate.net |
| Crabtree's Catalyst Type | Iridium | D₂, D₂O | Oxidative Addition | academie-sciences.frchemrxiv.org |
Heterogeneous Catalysis for Isotopic Incorporation
Heterogeneous catalysis utilizes a catalyst that exists in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. drhazhan.com This offers the advantage of easy separation of the catalyst from the reaction mixture upon completion. chemrxiv.org For the deuteration of ethyl butyrate, common heterogeneous catalysts include metals like palladium, platinum, or rhodium supported on materials such as carbon (e.g., Pd/C) or alumina. researchgate.netdrhazhan.com The reaction is typically carried out by exposing a solution of ethyl butyrate to the catalyst in the presence of a deuterium source, which can be deuterium gas (D₂) or D₂O. thalesnano.com For example, a Pd/C catalyst in a D₂O medium can facilitate H/D exchange on various organic molecules. researchgate.net More recently, supported iridium nanoparticles have been developed as highly chemo- and regioselective catalysts for the H/D exchange of arenes, suggesting potential applicability for esters as well. chemrxiv.org
Table 3: Comparison of Heterogeneous Deuteration Catalysts This table is interactive. Click on the headers to sort.
| Catalyst | Support | Deuterium Source | Typical Conditions | Reference |
|---|---|---|---|---|
| Palladium | Carbon (Pd/C) | D₂O, D₂ | Room to elevated temperature | researchgate.netthalesnano.com |
| Platinum | Carbon (Pt/C) | D₂O, D₂ | Varies | nih.gov |
| Iridium | Silica (Ir/SiO₂) | Deuterated Solvents (C₆D₆) | Mild Conditions | chemrxiv.org |
Methodological Considerations in Ethyl Butyrate-d2 Synthesis
The synthesis of isotopically labeled compounds such as ethyl butyrate-d2, where two hydrogen atoms are specifically replaced by deuterium at the α-position to the carbonyl group (CH₃CH₂CD₂COOCH₂CH₃), requires precise control over the reaction conditions. The primary challenges in its synthesis are achieving high isotopic purity and ensuring the correct regiochemical placement of the deuterium atoms.
Optimization of Isotopic Purity
Isotopic purity refers to the percentage of molecules in a sample that contain the desired number of isotopic labels at the specified positions. For ethyl butyrate-d2, the goal is to maximize the d2 species while minimizing the presence of d0, d1, and d>2 isotopologues. Several factors are critical in optimizing this purity.
The primary factor is the isotopic enrichment of the deuterium source. The most common and cost-effective deuterium source for this type of synthesis is deuterium oxide (D₂O). organic-chemistry.orgacs.org Using D₂O with a high isotopic purity (e.g., >99.8%) is fundamental to driving the isotopic exchange equilibrium towards the desired deuterated product.
Post-synthesis handling is also important. The potential for back-exchange, where the incorporated deuterium atoms are replaced by protons from the environment, must be minimized. This requires the careful exclusion of protic solvents (like H₂O or non-deuterated alcohols) during workup and purification, especially if acidic or basic conditions are present.
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying isotopic purity. Mass spectrometry can resolve the different isotopologues based on their mass-to-charge ratio, allowing for the quantification of the d2 product relative to other species.
Table 1: Hypothetical Mass Spectrometry Data for Ethyl Butyrate-d2 Purity Analysis
| Isotopologue | Mass (amu) | Expected Relative Abundance (High Purity Sample) | Expected Relative Abundance (Low Purity Sample) |
| Ethyl butyrate-d0 | 116.16 | < 1% | 20% |
| Ethyl butyrate-d1 | 117.17 | ~2% | 40% |
| Ethyl butyrate-d2 | 118.17 | > 97% | 35% |
| Ethyl butyrate-d3 | 119.18 | < 1% | 5% |
This interactive table illustrates how mass spectrometry data can be used to assess the isotopic purity of a synthesized batch of Ethyl Butyrate-d2.
Advanced Analytical Characterization Techniques for Ethyl Butyrate D2
Spectroscopic Analysis for Structural Elucidation and Deuterium (B1214612) Incorporation
Spectroscopic techniques are indispensable for verifying the molecular structure and determining the position and quantity of deuterium atoms within the ethyl butyrate-d2 molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the analysis of deuterated compounds, offering detailed insights into the molecular framework and the isotopic labeling pattern.
Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for quantifying the level of deuterium incorporation and identifying the specific sites of deuteration. In a ¹H NMR spectrum of a deuterated compound, the absence or reduction of a proton signal at a specific chemical shift directly corresponds to the substitution of a proton with a deuterium atom. For instance, if the ethyl group in ethyl butyrate (B1204436) is targeted for deuteration (ethyl butyrate-d2), the signals corresponding to the ethoxy protons would be significantly diminished in intensity.
The percentage of deuterium incorporation can be calculated by comparing the integration of the remaining proton signals in the deuterated sample to those of a non-deuterated standard. This quantitative analysis is crucial for ensuring the isotopic purity of the labeled compound. wiley.com The use of deuterated solvents, such as chloroform-d (B32938) (CDCl₃) or deuterium oxide (D₂O), is standard practice in ¹H NMR to avoid interference from solvent protons. savemyexams.com
Table 1: Representative ¹H NMR Data for Ethyl Butyrate
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (butyrate) | 0.96 | Triplet |
| CH₂ (butyrate) | 1.67 | Sextet |
| CH₂ (ester) | 2.27 | Triplet |
| OCH₂ (ethyl) | 4.12 | Quartet |
| CH₃ (ethyl) | 1.25 | Triplet |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. hmdb.canih.gov In ethyl butyrate-d2, where deuteration is on the ethyl group, the signals at approximately 4.12 ppm and 1.25 ppm would show a marked decrease in integration.
While ¹H NMR indicates the absence of protons, Deuterium Nuclear Magnetic Resonance (²H NMR) provides direct evidence of deuterium's presence and its specific location within the molecule. Since deuterium has a nuclear spin of 1, it is NMR active. The resulting spectrum will show signals at the chemical shifts corresponding to the deuterated positions. nih.gov
For ethyl butyrate-d2, a ²H NMR spectrum would be expected to exhibit a signal in the region where the ethyl group protons would normally appear in the ¹H NMR spectrum. The presence and characteristics of this signal confirm the successful incorporation of deuterium at the intended site. researchgate.net This technique is particularly valuable for distinguishing between different isotopomers if multiple deuteration sites are possible.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon skeleton of the molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a singlet. libretexts.org However, the presence of deuterium atoms can influence the ¹³C spectrum in a few ways.
Firstly, the carbon atom directly bonded to a deuterium atom will experience a C-D coupling, which can result in a multiplet (typically a triplet due to the spin of deuterium being 1), although this is often decoupled for simplicity. washington.edu More commonly, the chemical shift of the deuterated carbon and adjacent carbons will be slightly altered, an effect known as an isotopic shift. This can be used to confirm the location of the deuterium label. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl Butyrate
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~173 |
| OCH₂ (ethyl) | ~60 |
| CH₂ (ester) | ~36 |
| CH₂ (butyrate) | ~18 |
| CH₃ (butyrate) | ~13 |
| CH₃ (ethyl) | ~14 |
Note: These are approximate values and can be influenced by the solvent and deuterium substitution. hmdb.cachemicalbook.com In ethyl butyrate-d2, the signal for the OCH₂ carbon would be most affected, potentially showing a slight upfield shift and a change in multiplicity if not fully decoupled.
Deuterium Nuclear Magnetic Resonance (²H NMR) for Positional Analysis
Mass Spectrometry (MS) for Fragmentation Pathway Studies
Mass spectrometry is a critical technique for determining the molecular weight of a compound and studying its fragmentation patterns, which can provide valuable structural information.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. uni-saarland.de The analysis of these fragmentation patterns is highly informative for structure elucidation. orgchemboulder.com For deuterated esters like ethyl butyrate-d2, the mass shifts in the fragment ions compared to the unlabeled compound reveal the location of the deuterium atoms. colostate.edursc.org
In the mass spectrum of unlabeled ethyl butyrate, characteristic fragments include the molecular ion (M⁺) and ions resulting from cleavages and rearrangements. colostate.edulibretexts.org For example, a common fragmentation pathway for esters is the McLafferty rearrangement, which can lead to the formation of a protonated acid ion. colostate.edu Other significant fragments arise from the loss of the alkoxy group or parts of the acyl chain. libretexts.orgnih.gov
When analyzing ethyl butyrate-d2, the masses of fragments containing the deuterated ethyl group will be shifted by the mass of the deuterium atoms. For example, a fragment corresponding to the loss of a methyl radical from the ethyl group would be observed at a different m/z value in the deuterated versus the unlabeled compound. colostate.edu A study on ethyl-d2 butyrate showed that the ion current at mass 70 in the unlabeled compound, corresponding to C₄H₆O⁺, shifted to mass 72 in the deuterated version, indicating the retention of both deuterium atoms in that fragment. colostate.edu This detailed analysis of mass shifts allows for the confirmation of the deuterium labeling site and can provide insights into the fragmentation mechanisms themselves. dea.gov
Investigation of Rearrangement Reactions and Hydrogen Scrambling Phenomena
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes.
The substitution of hydrogen with deuterium in ethyl butyrate-d2 leads to predictable shifts in its vibrational frequencies. libretexts.org This isotopic effect is a direct consequence of the increased mass of deuterium compared to hydrogen. ajchem-a.com According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.orgajchem-a.com Doubling the mass, as is the case when replacing hydrogen with deuterium, results in a significant decrease in the vibrational frequency. libretexts.org
For example, studies on deuterated esters like ethyl acetate (B1210297) have shown that C-D stretching vibrations appear at lower frequencies (around 2000-2300 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). cdnsciencepub.com Similarly, the C=O stretching frequency in esters has been observed to shift to a lower frequency upon increased deuteration. researchgate.net These isotopic shifts are not limited to stretching vibrations; bending and rocking modes also exhibit changes in frequency upon deuteration. cdnsciencepub.comcdnsciencepub.com The magnitude of these shifts provides valuable information for assigning specific vibrational bands to particular functional groups within the molecule. cdnsciencepub.comresearchgate.net
The observed isotopic shifts in the IR and Raman spectra of ethyl butyrate-d2 can be precisely correlated with its molecular structure and the specific sites of deuteration. By comparing the spectrum of ethyl butyrate-d2 with that of its non-deuterated counterpart, one can pinpoint the vibrational modes associated with the deuterated positions.
For instance, if deuteration occurs at the ethyl group, the vibrations involving the C-H bonds of this group will be affected. The appearance of new bands at lower frequencies and the disappearance or reduction in intensity of bands in the C-H stretching and bending regions confirm the location of the deuterium atoms. cdnsciencepub.com The analysis of vibrational spectra of a series of selectively deuterated esters allows for the assignment of most absorption bands to vibrations localized in individual groups. cdnsciencepub.com This detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), helps to build a comprehensive picture of the molecule's structure and the impact of isotopic labeling. acs.orgresearchgate.net Raman spectroscopy is also a powerful tool for this purpose, providing complementary information to IR spectroscopy. researchgate.netcopernicus.org
Isotopic Shifts in Vibrational Frequencies of Ethyl Butyrate-d2
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating ethyl butyrate-d2 from complex mixtures and ensuring its purity before further analysis.
Gas chromatography is the premier technique for the separation and analysis of volatile compounds like ethyl butyrate and its isotopologues. utas.edu.auoiv.int In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. utas.edu.au The separation is based on the differential partitioning of the components between the mobile and stationary phases. utas.edu.au
For the analysis of ethyl butyrate-d2, a capillary column with a polar stationary phase is often employed. oiv.int The choice of column and the temperature program are critical for achieving good resolution between ethyl butyrate-d2 and other volatile components, including any residual non-deuterated ethyl butyrate or other impurities. ijs.sinih.gov The high resolving power of modern GC systems, particularly with high-resolution capillary columns, allows for the separation of closely related compounds. utas.edu.au
Hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the comprehensive characterization of volatile compounds such as Ethyl Butyrate-d2. This powerful hyphenated method combines the superior separation capability of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. The GC component separates individual compounds from a mixture based on their volatility and interaction with the stationary phase of the column, while the MS component fragments the eluted compounds into ions and sorts them based on their mass-to-charge ratio (m/z), generating a unique chemical fingerprint for identification and quantification. researchgate.net
Qualitative Analysis: Identification and Structural Elucidation
For qualitative purposes, GC-MS is instrumental in confirming the identity and isotopic purity of Ethyl Butyrate-d2. The gas chromatograph ensures that the deuterated ester is separated from other volatile components and potential impurities. Upon entering the mass spectrometer, the molecule undergoes ionization, typically by electron impact (EI), which causes it to fragment in a predictable and reproducible manner.
The mass spectrum of standard, non-deuterated ethyl butyrate is well-characterized, with prominent peaks corresponding to specific fragment ions. nist.gov Scientific studies involving the mass spectra of deuterated ethyl esters show that rearrangement reactions occur following electron impact. colostate.edu In the case of ethyl-d2 butyrate, research indicates a complete scrambling of the ethoxy hydrogens during certain rearrangement processes. colostate.edu This scrambling leads to predictable shifts in the m/z values of key fragments compared to the non-deuterated analog. For example, a fragment ion with the empirical formula C4H6O+ at m/z 70 in standard ethyl butyrate shifts to m/z 72 in the d2-labeled compound, which signifies the retention of both deuterium atoms in that fragment. colostate.edu
By comparing the mass spectrum of a sample to a known standard or library, and by analyzing the mass shifts in characteristic fragments, analysts can definitively identify Ethyl Butyrate-d2 and assess its isotopic labeling.
Interactive Table 1: Comparison of Key Mass Fragments for Ethyl Butyrate and Ethyl Butyrate-d2
| Compound | Parent Ion (M+) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Key Fragment 3 (m/z) | Reference |
| Ethyl Butyrate | 116 | 88 | 73 | 43 | mdpi.com |
| Ethyl Butyrate-d2 | 118 | 90 | 73/74/75 | 43 | colostate.edueptes.com |
Note: The fragmentation of Ethyl Butyrate-d2 can produce a cluster of ions around m/z 73-75 due to different rearrangement and fragmentation pathways involving the deuterium atoms. colostate.edu
Quantitative Analysis: Isotope Dilution Mass Spectrometry
Ethyl Butyrate-d2 is frequently utilized as an internal standard for the precise quantification of its non-deuterated counterpart, ethyl butyrate, in complex samples. This approach, known as isotope dilution mass spectrometry (IDMS), is considered a gold-standard quantitative technique due to its high accuracy and precision. The method involves adding a known quantity of the deuterated standard (Ethyl Butyrate-d2) to a sample containing the analyte of interest (ethyl butyrate).
Because the deuterated standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and GC injection, effectively compensating for any sample loss or variability. In the mass spectrometer, the deuterated and non-deuterated compounds are easily distinguished by the mass difference of their respective molecular and fragment ions. springermedizin.de By measuring the ratio of the MS signal intensity of the analyte to the signal intensity of the internal standard, the concentration of the native ethyl butyrate in the original sample can be calculated with exceptional accuracy.
Research by the Alcohol and Tobacco Tax and Trade Bureau (TTB) highlights the efficacy of this method. In a study to quantify flavoring agents, deuterated ethyl butyrate was used as an internal standard, demonstrating excellent linearity for the quantification of ethyl butyrate with a mass selective detector. ttb.govttb.gov
Interactive Table 2: Example of Calibration Data for Ethyl Butyrate Quantitation Using a Deuterated Internal Standard
| Analyte | Calibration Levels (ppm) | Correlation Coefficient (r²) | Detector | Internal Standard Used | Reference |
| Ethyl Butyrate | 5 - 125 | 0.994 | MSD | Deuterated Ethyl Butyrate-4,4,4,-d3 | ttb.gov |
Note: While the reference study used a d3 variant, the principle and expected high linearity are directly applicable to the use of Ethyl Butyrate-d2 as an internal standard.
The operational parameters of the GC-MS system are critical for achieving reliable and reproducible results. These parameters are optimized to ensure good chromatographic resolution and sensitive mass spectral detection.
Interactive Table 3: Typical GC-MS Instrumental Parameters for Volatile Ester Analysis
| Parameter | Typical Setting | Purpose | Reference |
| GC System | |||
| Injection Mode | Split/Splitless | Introduces a precise volume of sample onto the column. | springermedizin.de |
| Inlet Temperature | 250 - 280 °C | Ensures rapid vaporization of the sample. | springermedizin.de |
| Column Type | Mid-polar (e.g., ZB-1701, SPB-624) | Separates compounds based on polarity and boiling point. | springermedizin.de |
| Oven Program | Initial 40°C, ramped to 220°C | Controls compound elution by temperature gradient. | |
| Carrier Gas | Helium | Transports the sample through the column. | springermedizin.de |
| MS System | |||
| Ionization Mode | Electron Impact (EI) | Fragments molecules into characteristic ions. | |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation. | |
| Mass Analyzer | Quadrupole / Time-of-Flight (ToF) | Separates ions based on their mass-to-charge ratio. | springermedizin.deresearchgate.net |
| Scan Range | 29 - 300 m/z | Defines the range of masses to be detected. |
Applications of Ethyl Butyrate D2 in Mechanistic and Quantitative Research
Role as an Internal Standard in Quantitative Analytical Chemistry
In quantitative analysis, an internal standard is a substance added in a constant amount to samples, the calibration standard, and the blank. It is used to correct for the loss of analyte during sample preparation and analysis. Deuterated compounds, such as Ethyl butyrate-d2, are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte of interest and exhibit similar ionization behavior, yet are easily differentiated by their mass-to-charge ratio. acs.org
Ethyl butyrate-d2 is particularly valuable for the quantification of ethyl butyrate (B1204436) and other volatile esters in complex matrices like food, beverages, and environmental samples. accustandard.com These matrices often contain a multitude of compounds that can interfere with the analysis, a phenomenon known as the matrix effect. The use of a stable isotope-labeled internal standard like Ethyl butyrate-d2 is a highly effective strategy to compensate for these effects, as well as for variations in sample extraction and injection volume. mdpi.com
For instance, in the analysis of fruit brandies or mango germplasm, where ethyl butyrate is a key aroma component, adding a known quantity of Ethyl butyrate-d2 to the sample at the beginning of the workflow allows for precise and accurate quantification. mdpi.comcabidigitallibrary.org Any loss of the target analyte during sample preparation (e.g., headspace solid-phase microextraction) will be mirrored by a proportional loss of the deuterated standard. mdpi.com This approach has been successfully applied to quantify a wide range of volatile compounds, including various esters in food products and contaminants like chloropropanol (B1252657) esters in fried foods. mdpi.comzjyfyxzz.comresearchgate.net The methodology involves comparing the signal response of the native analyte to that of the known concentration of the internal standard.
| Analyte Type | Matrix | Spiking Levels | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Reference |
|---|---|---|---|---|---|
| Chloropropanol Esters | Fried Foods | 25-200 µg/kg | 89.7 - 103.7 | <8.4 | zjyfyxzz.com |
| MCPD Esters | Edible Oils | 2 and 10 mg/kg | 89 - 120 | 5 - 9 | researchgate.net |
| 3-MCPD | Soy Sauce | 0.025 mg/kg | 98 | ~5 | agriculturejournals.cz |
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides measurements with high accuracy and metrological traceability. google.com The use of Ethyl butyrate-d2 is central to developing and validating IDMS methods for the quantification of its non-labeled analog. tandfonline.com A typical IDMS method involves adding a known amount of the isotopically labeled standard (e.g., Ethyl butyrate-d2) to a sample containing the analyte (ethyl butyrate). tandfonline.com After extraction and processing, the sample is analyzed by mass spectrometry, and the ratio of the natural isotope to the labeled isotope is measured.
Method validation for IDMS procedures is rigorous, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), trueness, selectivity, and precision. tandfonline.comtandfonline.com For example, validation of an IDMS method for pesticides in soybeans using deuterated standards demonstrated excellent performance, with mean recoveries between 83-109% and low relative standard deviations, proving the method's accuracy and suitability for certifying reference materials. tandfonline.comtandfonline.com Similarly, candidate reference measurement procedures for vitamin D metabolites in serum rely on IDMS with deuterated standards to ensure accuracy and reproducibility. bipm.orgresearchgate.net The development of such methods using Ethyl butyrate-d2 would establish a reference standard for the analysis of this important flavor compound.
Quantification of Esters and Volatile Compounds in Complex Matrices (e.g., food, environmental)
Elucidation of Reaction Mechanisms
Isotopic labeling is a fundamental technique for unraveling the intricate steps of chemical reactions. slideshare.net By replacing a specific atom in a reactant with one of its isotopes, chemists can trace the atom's path throughout the reaction, providing direct evidence for bond-breaking and bond-forming events.
Ethyl butyrate-d2 is an ideal tracer for studying reactions involving the ethyl group. The deuterium (B1214612) atoms act as labels that can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.
A classic example is the study of ester hydrolysis. Isotope-labeling studies have been crucial in confirming the mechanism of this reaction. libretexts.orgchemistrysteps.com For instance, when an ester labeled with ¹⁸O in the ether oxygen is hydrolyzed, the ¹⁸O label is found exclusively in the alcohol product, proving that the reaction proceeds via cleavage of the acyl-oxygen (C-OR') bond, not the alkyl-oxygen (CO-R') bond. libretexts.org Similarly, if a reaction such as a reduction or an oxidation were performed on Ethyl butyrate-d2, the location of the deuterium atoms in the products would reveal the fate of the ethyl group. For example, in studying the selective C-C bond cleavage of lignin (B12514952) model compounds, deuterium labeling helped confirm the reaction pathway. google.com This tracing ability is invaluable for distinguishing between proposed mechanistic pathways, as demonstrated in studies of electrosynthesis and enzyme-catalyzed reactions. researchgate.netpolimi.it
Intramolecular rearrangements, where a molecule rearranges to form a structural isomer, often involve complex bond migrations. Deuterium labeling with a compound like Ethyl butyrate-d2 can provide critical insights into these processes. By determining the position of the deuterium atoms in the rearranged product, researchers can deduce the mechanism of the migration.
For example, isotopic labeling has been used to investigate intramolecular proton migration during the fragmentation of peptides containing ester groups. nih.gov In studies of the zjyfyxzz.comeuropa.eu-rearrangement of allylic ammonium (B1175870) ylides, deuterium labeling was used to demonstrate the reversibility of the deprotonation step. acs.org If Ethyl butyrate-d2 were subjected to a reaction known to induce rearrangement, such as the Baeyer-Villiger oxidation or a Claisen rearrangement under specific conditions, the distribution of deuterium in the resulting products would help to either confirm the expected pathway or reveal a new, unexpected mechanism. beilstein-journals.org
Deuterium Labeling for Tracing Bond Cleavage and Formation Processes
Investigation of Kinetic Isotope Effects (KIEs)
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. A KIE occurs because the heavier isotope (like deuterium) forms a stronger covalent bond than the lighter isotope (hydrogen). Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step.
Measuring the KIE for a reaction involving Ethyl butyrate-d2 can provide detailed information about the transition state of the rate-limiting step. acs.orgnih.gov A significant primary KIE (typically kH/kD > 2) is observed when the C-D bond is cleaved in the rate-determining step. rsc.org For example, a study on the oxidation of butyric acid-d7 with chromium trioxide showed KIE values between 5.7 and 7.0, indicating that the C-H (or C-D) bond rupture is the rate-determining step. akjournals.com
Conversely, secondary KIEs occur when the labeled C-D bond is not broken but is located at or near the reaction center. The magnitude and direction (kH/kD > 1 or < 1) of secondary KIEs can give clues about changes in hybridization or steric environment at the reaction center during the transition state. cdnsciencepub.com For instance, a study on an SN2 reaction observed an unusually large secondary α-deuterium KIE (1.086 per deuterium), which was attributed to a reduction of steric crowding in the transition state compared to the reactant. cdnsciencepub.com By studying reactions with Ethyl butyrate-d2, researchers can use KIEs to probe the mechanisms of esterification, hydrolysis, and other transformations at a deep molecular level. acs.org
| Reaction | Deuterated Substrate | Observed KIE (kH/kD) | Inference | Reference |
|---|---|---|---|---|
| Proton transfer | Ethyl bis-(4-nitrophenyl)acetate | 3.4 at 25 °C | Primary KIE; proton transfer is rate-limiting. | rsc.org |
| Oxidation with Cr(VI) | Butyric acid-D7 | 5.7 - 7.0 | Primary KIE; C-D bond cleavage in transition state. | akjournals.com |
| SN2 Reaction | Benzyl-dimethylphenylammonium ion (α-dideuterio) | 1.179 (1.086 per D) | Secondary α-KIE; change in steric environment in transition state. | cdnsciencepub.com |
Determination of Primary and Secondary Isotope Effects in Chemical Reactions
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org By comparing the reaction rate of a substrate containing a light isotope (like hydrogen, H) to one containing a heavy isotope (like deuterium, D), researchers can infer whether a specific bond is broken or formed in the rate-determining step. wikipedia.orgnih.gov
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. researchgate.net In the context of Ethyl butyrate-d2, a primary KIE would not be expected for common reactions like hydrolysis, as the C-D bonds on the ethyl group are not directly involved.
However, Ethyl butyrate-d2 is exceptionally well-suited for studying secondary kinetic isotope effects (SKIEs) . A SKIE arises when the isotopic substitution is at a position remote from the bond being altered in the rate-determining step. wikipedia.org These effects, while smaller than primary KIEs, provide crucial information about changes in the electronic environment and hybridization of atoms during the reaction. wikipedia.orgresearchgate.net
For the hydrolysis of ethyl butyrate, the reaction proceeds through a tetrahedral intermediate. The carbon atom of the ethyl group adjacent to the ester oxygen (the α-carbon) changes its hybridization state from sp³ in the reactant to a state that is more sp²-like in the transition state leading to the intermediate. wikipedia.org Replacing the hydrogens on this carbon with deuterium (as in Ethyl butyrate-d2) allows for the measurement of an α-secondary KIE.
Normal SKIE (kH/kD > 1): Typically observed in such reactions, where the deuterated compound reacts slower than the non-deuterated one. This is because the C-H bending vibrations are "stiffer" in the sp³ ground state than in the more sterically crowded sp²-like transition state. The lower zero-point energy of the C-D bond compared to the C-H bond results in a higher activation energy for the deuterated molecule. wikipedia.org For α-SKIEs involving a change from sp³ to sp² hybridization, kH/kD values are typically in the range of 1.1 to 1.2. wikipedia.org
Inverse SKIE (kH/kD < 1): Occurs when the transition state is more sterically hindered than the reactant, leading to a strengthening of the C-H out-of-plane bending vibrations. This is common for reactions involving a change from sp² to sp³ hybridization. wikipedia.org
A study on the solvolysis of various alkyl trifluoroacetates, which undergo hydrolysis through a similar mechanism, provides analogous data. The research established secondary isotope effects for several isotopic pairs, including ethyl/ethyl-d5 trifluoroacetates, highlighting the utility of this method in mechanistic analysis. researchgate.net
| Reaction Type | Isotopic Substitution | Typical kH/kD Range | Inferred Mechanistic Detail |
|---|---|---|---|
| Base-catalyzed ester hydrolysis | α-deuteration (e.g., CH₃CD₂OC(O)R) | 1.1 - 1.2 | Rehybridization from sp³ to sp² at α-carbon in transition state. wikipedia.org |
| Nucleophilic substitution (SN2) | α-deuteration | 0.85 - 1.15 | Inverse to small normal KIE depending on transition state tightness. cdnsciencepub.com |
| Enzyme-catalyzed ester hydrolysis | α-deuteration | Variable (e.g., ~1.07 for some lipoxygenases) | Indicates C-H bond is not broken but provides insight into enzyme-substrate interactions. nih.gov |
Transition State Characterization through Isotopic Perturbation
Beyond measuring reaction rates, isotopic substitution can be used to probe the very structure of the transition state, a fleeting and high-energy species that cannot be observed directly. The method of isotopic perturbation uses the subtle changes induced by an isotope to deduce structural information, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. uio.noacs.org
In a reaction like the hydrolysis of ethyl butyrate, the transition state is the energy maximum on the path to forming the tetrahedral intermediate. The magnitude of the SKIE measured with Ethyl butyrate-d2 provides direct evidence about the geometry of this transition state. According to Hammond's postulate, the structure of the transition state will more closely resemble the species (reactant or intermediate) to which it is closer in energy.
A small normal SKIE would suggest an "early" transition state that is structurally very similar to the sp³-hybridized reactants.
A larger normal SKIE (approaching the theoretical maximum of ~1.4) would indicate a "late" transition state that more closely resembles the sp²-hybridized carbonyl carbon of the products, implying significant bond breaking has occurred. wikipedia.org
Therefore, by precisely measuring the SKIE for the hydrolysis of Ethyl butyrate-d2, chemists can map the position of the transition state along the reaction coordinate. This information is critical for understanding the fundamental factors that control the reaction's speed and for designing catalysts that can lower the activation energy barrier. researchgate.net
Isotope Tracing in Biochemical and Environmental Pathways (Non-Human and Non-Clinical Models)
Isotopically labeled molecules are indispensable for tracing the journey of a compound through complex biological or environmental systems. Because Ethyl butyrate-d2 is chemically almost identical to its non-deuterated counterpart, it is treated the same way by enzymes and microorganisms. However, its heavier mass allows it to be distinguished and quantified by mass spectrometry (MS), making it an ideal tracer. nih.govkcl.ac.uk
Substrate Utilization and Fate in in vitro Biological Systems
Ethyl butyrate-d2 can be used as an internal standard or tracer to study substrate metabolism in various in vitro biological systems, such as microbial cultures or food fermentation models.
A notable application is in food science, specifically in the study of cheese ripening. Ethyl butyrate is a key aroma compound in many cheeses, produced by the metabolic activity of microorganisms. In a study analyzing the volatile compounds of a red-veined cheese ripened with Monascus purpureus, a deuterated version of ethyl butyrate (Ethyl butyrate D2) was used as an internal standard. researchgate.net By adding a known quantity of Ethyl butyrate-d2 to the sample extract, researchers could accurately quantify the amount of natural ethyl butyrate produced by the microbes via Gas Chromatography-Mass Spectrometry (GC-MS). The distinct mass-to-charge ratio (m/z) of the deuterated standard allows it to be clearly separated from the analyte of interest, correcting for any sample loss during extraction and analysis. researchgate.net
This approach allows for precise tracking of the production of ethyl butyrate over time, providing insights into the metabolic activity of the ripening culture and how different environmental conditions or starter cultures affect the development of flavor compounds. researchgate.net
Analysis of Degradation Pathways in Controlled Environmental or Model Bioreaction Systems
Understanding how chemicals like ethyl butyrate degrade in the environment is crucial for assessing their persistence and impact. Ethyl butyrate-d2 is a valuable tool for studying these degradation pathways in controlled settings, such as soil microcosms, water samples, or bioreactors.
When Ethyl butyrate-d2 is introduced into such a system, its breakdown can be monitored over time. The primary degradation pathway for esters is hydrolysis, which cleaves the molecule into an alcohol and a carboxylic acid. In this case:
CH₃CH₂CH₂C(O)OCD₂CH₃ + H₂O → CH₃CH₂CH₂COOH + CH₃CD₂OH (Ethyl butyrate-d2) + Water → (Butyric acid) + (Ethanol-d2)
Using GC-MS, analysts can track the disappearance of the parent compound (Ethyl butyrate-d2) and the appearance of its deuterated degradation product (Ethanol-d2). This is particularly powerful because it allows the degradation products of the target compound to be distinguished from any endogenous butyric acid or ethanol (B145695) that might already be present in the environmental sample or be produced by other means. This eliminates background noise and provides a clear picture of the specific degradation pathway and its kinetics. Such studies are essential for building accurate models of a chemical's environmental fate. sciencerepository.org
Contribution to Enzyme Mechanism Studies through Isotopic Probes
Ethyl butyrate-d2 can serve as an isotopic probe to investigate the mechanisms of enzymes that process esters, such as lipases and esterases. These enzymes are widely used in industrial biotechnology for everything from food production to the synthesis of pharmaceuticals. sciencerepository.org
One method involves measuring the SKIE for the enzyme-catalyzed hydrolysis of Ethyl butyrate-d2. As with chemical hydrolysis, the magnitude of the KIE provides clues about the rate-limiting step of the enzymatic cycle and the structure of the enzyme-substrate transition state. For example, a study on lipoprotein lipase (B570770) used the related substrate p-nitrophenyl butyrate and measured solvent isotope effects (by switching the solvent from H₂O to D₂O) to demonstrate that a proton transfer step is crucial to the catalytic mechanism, similar to that of serine proteases. nih.gov Using Ethyl butyrate-d2 as the substrate would provide complementary information about changes at the substrate's ethyl group during catalysis.
Furthermore, in enzymatic reactions that might involve oxidation of the ethyl group by enzymes like cytochrome P450, a significant primary KIE would be observed. nih.gov This would indicate that C-H bond cleavage is the rate-limiting step. Comparing the rates of oxidation for ethyl butyrate and Ethyl butyrate-d2 would thus be a definitive test for such a mechanism. This approach has been used to prove that the cleavage of some methyl esters in vitro is due to oxidation rather than simple hydrolysis. nih.gov
Computational and Theoretical Studies on Ethyl Butyrate D2
Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy levels, which in turn govern how a molecule interacts with electromagnetic radiation in various spectroscopic techniques.
The vibrational spectrum of a molecule, observed through Infrared (IR) and Raman spectroscopy, provides a unique fingerprint based on its molecular structure and the masses of its constituent atoms. Quantum chemical calculations can predict these vibrational frequencies with a high degree of accuracy.
Theoretical vibrational analysis is typically performed using methods like DFT with a basis set such as 6-311++G(d,p). nih.gov The process begins with finding the optimized, lowest-energy geometry of the molecule. Then, the calculation of second derivatives of the energy with respect to atomic positions yields a Hessian matrix, from which the harmonic vibrational frequencies are derived. q-chem.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using empirical scaling factors for better agreement. nih.gov
For ethyl butyrate-d2, this computational approach can predict the entire vibrational spectrum. Crucially, it can also quantify the isotopic shift—the change in vibrational frequency of a specific mode upon substitution of an atom with a heavier isotope. The substitution of a proton with a deuteron (B1233211) significantly alters the reduced mass of oscillators involving that position, leading to a predictable decrease in the frequency of associated vibrational modes, such as C-D stretching and bending vibrations, compared to their C-H counterparts.
Table 1: Predicted Vibrational Frequencies and Isotopic Shifts for Key Modes in Ethyl Butyrate (B1204436) This table presents illustrative data based on typical computational results for similar molecules. Actual values would be derived from specific DFT calculations (e.g., B3LYP/6-311++G(d,p)).
| Vibrational Mode | Predicted Frequency (Ethyl Butyrate) cm⁻¹ | Predicted Frequency (Ethyl Butyrate-d2) cm⁻¹ | Predicted Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| C-H Stretch (methylene) | 2980 | 2980 | 0 |
| C-H Stretch (deuterated site) | 2950 | 2150 | -800 |
| C=O Stretch | 1745 | 1743 | -2 |
| C-O Stretch | 1180 | 1178 | -2 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). acs.org These calculations provide a theoretical spectrum that can be compared with experimental data to confirm or assign structures.
When a proton is replaced by deuterium (B1214612) in ethyl butyrate-d2, it causes subtle but measurable changes in the NMR spectrum of neighboring nuclei, an effect known as an isotope shift. huji.ac.il These shifts are classified based on the number of bonds separating the observed nucleus from the site of isotopic substitution. huji.ac.il
Primary isotope shifts are the direct change in the resonance of the isotope itself (e.g., comparing ¹H vs. ²H spectra). huji.ac.il
Secondary isotope shifts are the changes observed in the chemical shifts of other nuclei, such as ¹³C or other ¹H atoms, in the molecule. huji.ac.il For example, a two-bond isotope shift (²ΔC(D)) would be observed for the carbon atom directly attached to the deuterium.
These shifts, though small (typically <0.1 ppm for two-bond effects), are computationally predictable and arise from small changes in the molecule's vibrational energy levels upon isotopic substitution, which in turn slightly alters the electronic shielding around nearby nuclei. huji.ac.il Calculations can also predict changes in J-coupling constants, although these effects are often minimal.
Table 2: Predicted ¹³C NMR Isotope Shifts in Ethyl Butyrate-d2 This table presents hypothetical chemical shift data for the carbon atoms adjacent to a deuteration site on the ethyl group, referenced against a standard like TMS. The isotope shift is the difference between the calculated shift for the deuterated and non-deuterated isotopologues.
| Carbon Atom | Position Relative to Deuterium | Predicted δ (Ethyl Butyrate) ppm | Predicted δ (Ethyl Butyrate-d2) ppm | Predicted Secondary Isotope Shift (ppm) |
|---|---|---|---|---|
| Cα | 1-bond | 60.5 | 60.2 | -0.3 |
| Cβ | 2-bonds | 14.2 | 14.1 | -0.1 |
Prediction of Vibrational Frequencies and Isotopic Shifts
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics excels at describing the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and interactions over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular behavior on a femtosecond-to-microsecond timescale.
For ethyl butyrate-d2, MD simulations are essential for conformational analysis. The molecule has several rotatable single bonds, leading to a complex potential energy surface with multiple low-energy conformations (conformers). researchgate.net By simulating the molecule's movement, MD can map this surface, identify the most stable conformers, and determine the energy barriers between them. mun.ca This is critical as the molecule's conformation can significantly influence its reactivity and physical properties.
Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between ethyl butyrate-d2 and other molecules, such as a solvent or other components in a mixture. gcwguntur.ac.in Esters like ethyl butyrate exhibit dipole-dipole interactions due to their polar carbonyl group and weaker van der Waals forces. libretexts.org By simulating a system containing many molecules, MD can calculate properties like radial distribution functions, which describe the probability of finding one molecule at a certain distance from another, and interaction energies. These simulations can reveal how ethyl butyrate-d2 orients itself with respect to solvent molecules and quantify the strength of these interactions. The substitution with deuterium has a negligible effect on these intermolecular forces, so the behavior of ethyl butyrate-d2 is expected to be nearly identical to that of unlabeled ethyl butyrate in this regard.
Reaction Pathway Modeling and Transition State Analysis with Deuterium Labeling
Understanding the precise mechanism of a chemical reaction involves characterizing its transition state—the highest energy point on the reaction pathway. Computational modeling can locate the geometry and energy of this fleeting structure, providing a blueprint for how the reaction occurs. Deuterium labeling is a powerful experimental and computational tool for probing these transition states.
The kinetic isotope effect (KIE) is the change in the rate of a reaction upon isotopic substitution. By modeling the reaction pathway for both ethyl butyrate and ethyl butyrate-d2, chemists can calculate the activation energies for both processes. The ratio of their rate constants (kH/kD) is the calculated KIE. A primary KIE greater than 1 is typically observed if the C-H bond at the labeled position is broken or formed in the rate-determining step of the reaction. The magnitude of the KIE provides information about the structure of the transition state. nih.gov
For example, in the lipase-catalyzed synthesis of ethyl butyrate using deuterated ethanol (B145695) (CH3CH2OD), proton inventory studies can reveal the number of protons transferred in the transition state. researchgate.netsciencerepository.org Similarly, studies on the hydrogenolysis of butyrate esters have used deuterium (D₂) to probe the reaction mechanism. scribd.com Computational modeling of these reactions involving ethyl butyrate-d2 would involve mapping the potential energy surface to find the transition state structure. Comparing the calculated vibrational frequencies at the ground state and transition state for both the deuterated and non-deuterated reactants allows for the theoretical prediction of the KIE, which can then be compared to experimental values to validate the proposed mechanism. acs.org
Table 3: Illustrative Kinetic Isotope Effect (KIE) Data for a Hypothetical Reaction This table shows representative data for a reaction where a C-H/C-D bond is broken in the rate-determining step. The values are calculated from the activation energies (ΔG‡) of the deuterated and non-deuterated reactants.
| Reactant | Calculated Activation Energy (ΔG‡) (kcal/mol) | Calculated Rate Constant (k) (relative units) | Calculated KIE (kH/kD) |
|---|---|---|---|
| Ethyl Butyrate (H) | 19.0 | 1.00 | 5.2 |
Future Research Directions and Emerging Applications
Development of Novel and Efficient Synthetic Routes for Specific Deuteration Patterns
The precise placement of deuterium (B1214612) atoms within a molecule, or site-specific deuteration, is critical for many of its advanced applications. While traditional methods for synthesizing deuterated compounds exist, they often lack regioselectivity or require harsh conditions. digitellinc.com Current research is heavily focused on developing catalytic methods that offer mild, efficient, and highly selective pathways for deuterium incorporation.
Recent advancements include the use of transition metal catalysts, such as iridium and ruthenium, which can direct deuteration to specific positions on a molecule. mdpi.comrsc.org For instance, iridium(I) N-heterocyclic carbene (NHC)-ligated precatalysts have been developed for the ortho-directed hydrogen isotope exchange (HIE) on aromatic esters. mdpi.com Similarly, ruthenium-catalyzed H-D exchange using heavy water (D₂O) has proven effective for regiosepecific deuteration directed by various functional groups, including esters. rsc.org
Another promising area is the development of methods for deuteration at C(sp3)–H bonds, which are typically less reactive. Researchers have demonstrated the late-stage β-C(sp3)–H deuteration of free carboxylic acids, a reaction that can be extended to their ester derivatives like ethyl butyrate (B1204436). chemrxiv.orgresearchgate.net This involves the use of novel ligands that enable the activation of previously non-activated methylene (B1212753) C(sp3)–H bonds. chemrxiv.org Biocatalytic approaches are also emerging as powerful tools for stereoselective deuteration of esters and their precursors. acs.org
The table below summarizes some of the novel approaches being explored for the synthesis of specifically deuterated esters.
| Synthetic Approach | Catalyst/Reagent | Deuterium Source | Key Features |
| Catalytic H-D Exchange | Iridium(I) NHC complexes | D₂ gas or deuterated solvents | High regioselectivity for ortho-position on aromatic esters; mild conditions. mdpi.com |
| Ruthenium-Catalyzed H-D Exchange | Ruthenium complexes | D₂O | Effective for regioselective deuteration directed by the ester group. rsc.org |
| Palladium-Catalyzed C-H Activation | Palladium catalysts with specialized ligands | Deuterated solvents (e.g., d1-HFIP) | Enables deuteration at previously unreactive C(sp3)-H bonds, such as the β-position of carboxylic acids and esters. chemrxiv.orgresearchgate.net |
| Biocatalysis | α-oxoamine synthase (e.g., SxtA AONS) | D₂O | High site- and stereoselectivity for α-deuteration of amino acids and their esters. acs.org |
These developing synthetic methodologies are crucial for producing specifically labeled Ethyl butyrate-d2 variants (e.g., Ethyl butyrate-2,2-d2, Ethyl butyrate-3,3-d2) required for advanced mechanistic and analytical studies.
Application in Advanced Hyphenated Analytical Techniques for Enhanced Sensitivity and Specificity
Ethyl butyrate-d2 and other deuterated analogues serve as ideal internal standards in quantitative analysis using hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, a technique known as stable isotope dilution analysis (SIDA).
Because deuterated standards like Ethyl butyrate-d2 have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatographic separation and experience similar ionization efficiencies in the mass spectrometer. mdpi.com This co-elution and co-ionization corrects for variations in sample preparation, injection volume, and instrument response, leading to significantly improved accuracy and precision in quantification.
The key advantage lies in the mass difference. The mass spectrometer can easily distinguish between the analyte (e.g., ethyl butyrate) and the deuterated internal standard (Ethyl butyrate-d2) based on their mass-to-charge ratio (m/z). This allows for precise quantification even in complex matrices where other compounds might interfere with the signal of the target analyte.
Future research in this area will likely focus on:
Developing multi-deuterated standards: Incorporating more deuterium atoms (e.g., Ethyl butyrate-d5 or -d7) creates a larger mass shift from the native compound, moving the internal standard's signal further away from any potential isotopic interference from the analyte, thereby enhancing specificity.
Application in metabolomics and fluxomics: Ethyl butyrate-d2 can be used as a tracer to follow the metabolic fate of butyrate within biological systems, providing insights into metabolic pathways and fluxes.
Ultrasensitive detection: The use of highly deuterated standards in conjunction with the latest generation of high-resolution mass spectrometers will continue to push the limits of detection, enabling the quantification of trace-level compounds in complex samples.
The improved data quality afforded by using deuterated internal standards is critical in fields such as food science (for authenticating natural flavors), environmental analysis (for monitoring pollutants), and clinical diagnostics. atamanchemicals.com
Expansion into New Mechanistic Investigations Beyond Ester Hydrolysis and Fragmentation
While the kinetic isotope effect (KIE) in ester hydrolysis is a classic area of study, the availability of specifically labeled Ethyl butyrate-d2 opens the door to investigating a wider array of chemical and biological reaction mechanisms. The C-D bond is stronger than the C-H bond, so reactions that involve the breaking of this bond will proceed more slowly. By measuring this rate difference, scientists can gain crucial information about the rate-determining step of a reaction.
Future research directions include:
Enzymatic reaction mechanisms: Ethyl butyrate-d2 can be used as a substrate for enzymes like lipases and esterases to probe the details of their catalytic cycles. betterchemtech.commdpi.com For example, by placing the deuterium label at different positions (e.g., α- or β- to the carbonyl group), one can determine which C-H bonds are broken during enzymatic processing.
Surface chemistry and catalysis: Investigating the reactions of deuterated esters on catalytic surfaces can provide insights into heterogeneous catalysis, which is vital for many industrial chemical processes. The deuterium labels can help track reaction intermediates and pathways on the catalyst surface.
Atmospheric chemistry: Ethyl butyrate is a volatile organic compound (VOC). Studying the atmospheric degradation pathways of Ethyl butyrate-d2 can help elucidate the mechanisms of its reaction with atmospheric oxidants like hydroxyl radicals, which is important for air quality modeling.
Photochemical reactions: The influence of deuterium substitution on the photochemistry of esters can be explored. The altered vibrational properties of the C-D bond can affect rates of photo-induced reactions and energy transfer processes.
By strategically placing deuterium atoms, researchers can use Ethyl butyrate-d2 as a sophisticated molecular probe to answer fundamental questions about how chemical transformations occur at a molecular level.
Integration with Machine Learning and Big Data Approaches for Predictive Modeling in Isotope Chemistry
The convergence of isotopic labeling with machine learning (ML) and big data analysis represents a new frontier in chemical research. The large datasets generated from analytical techniques like mass spectrometry, when using deuterated standards, are well-suited for ML applications.
Emerging research directions in this domain include:
Predicting Mass Spectra: Machine learning models can be trained on libraries of mass spectra from both deuterated and non-deuterated compounds. This could lead to algorithms that can accurately predict the fragmentation patterns of novel deuterated molecules, aiding in their identification.
Modeling Kinetic Isotope Effects (KIEs): By feeding experimental KIE data from various deuterated compounds (including Ethyl butyrate-d2) into ML models, it may become possible to predict the magnitude of KIEs for new reactions. This would be a powerful tool for designing experiments and for understanding reaction mechanisms without the need for extensive preliminary lab work.
Optimizing Synthetic Routes: ML algorithms could analyze the outcomes of various deuteration reactions under different conditions (e.g., catalyst, solvent, temperature) to predict the optimal conditions for achieving high yields and specific deuteration patterns for new substrates.
Advanced Spectral Deconvolution: In complex analytical runs, ML can help to deconvolve overlapping chromatographic peaks and complex mass spectra, more accurately distinguishing the signal of the analyte from the deuterated internal standard and the surrounding chemical noise.
The integration of Ethyl butyrate-d2 data into these computational models will contribute to a broader understanding of isotope effects and will accelerate the design and application of isotopically labeled compounds in science.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl butyrate-d₂ for isotopic labeling studies?
- Methodological Answer : Ethyl butyrate-d₂ synthesis typically involves esterification of deuterated butyric acid (e.g., CD₃CD₂CD₂COOD) with deuterated ethanol (CD₃CD₂OD) under acid catalysis. Key parameters include:
- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) improves reaction efficiency .
- Reaction monitoring : Use GC-MS to track ester formation and ensure isotopic purity (>98%) via retention time and mass spectral alignment .
- Purification : Distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) minimizes thermal degradation .
Q. What are the critical physicochemical properties of ethyl butyrate-d₂ for experimental reproducibility?
- Key properties :
- Refractive index : 1.402–1.407 (n²⁰D) .
- Density : 0.866–0.871 g/mL (d²⁰/₂₀) .
- Solubility : Insoluble in water but miscible with ethanol and organic solvents, critical for solvent selection in reaction setups .
- Validation : Compare experimental measurements (e.g., using an Abbe refractometer) with JECFA/FCC standards to confirm consistency .
Q. Which analytical techniques are standard for characterizing ethyl butyrate-d₂ in food chemistry research?
- Primary methods :
- GC-MS : Quantifies isotopic purity and detects trace impurities via fragmentation patterns (e.g., m/z 117 for protonated ethyl butyrate) .
- NMR : ¹H and ¹³C NMR distinguish deuterated positions (e.g., absence of signals at δ 0.9–1.5 ppm for CH₃ groups) .
- IR spectroscopy : Confirms ester carbonyl (C=O) stretch at 1740–1745 cm⁻¹ .
Q. How does ethyl butyrate-d₂ function as a microbial spoilage indicator in food matrices?
- Application : In poultry spoilage studies, ethyl butyrate-d₂ correlates with microbial load (e.g., Pseudomonas spp.) when analyzed via HS/SPME-GC-MS. Key steps:
- Sample preparation : Incubate meat homogenates at 4°C and extract volatiles using carboxen/polydimethylsiloxane fibers .
- Data analysis : Partial least squares regression links compound concentrations (e.g., 0.1–5 ppm) to colony-forming units (CFU/g) .
Advanced Research Questions
Q. What advanced mass spectrometry techniques improve sensitivity for ethyl butyrate-d₂ detection in trace-level environmental samples?
- Innovative approaches :
- ICP-MS/MS with Ar⁺ ionization : Detects ethyl butyrate-d₂ as [M+H]⁺ (m/z 118) with reduced interference via reaction cell gas (e.g., O₂) .
- PTR-TOF-MS : Enables real-time breath analysis (e.g., 0.125-second integration windows) to monitor dynamic release during mastication or exhalation .
Q. How can researchers resolve contradictions in spectral data for ethyl butyrate-d₂ across ionization methods?
- Case study : Differences in MS fragmentation between soft ionization (e.g., [M+H]⁺ in ICP-MS/MS) and electron ionization (EI-GC-MS):
- EI-GC-MS : Produces fragment ions (e.g., m/z 71 for C₄H₇O⁺) that may overlap with non-deuterated analogs .
- Resolution strategy : Use high-resolution MS (HRMS) or tandem MS (MS/MS) to isolate deuterium-specific fragments (e.g., m/z 73 for CD₂ groups) .
Q. What methodologies assess the stability of ethyl butyrate-d₂ under varying pH and thermal conditions?
- Experimental design :
- Thermal stability : Heat samples (25–100°C) in sealed vials and quantify degradation via GC-FID. Activation energy (Eₐ) calculations reveal decomposition kinetics .
- pH stability : Incubate in buffered solutions (pH 2–12) and monitor ester hydrolysis via ¹H NMR (disappearance of ester peaks) .
Q. How does isotopic labeling (ethyl butyrate-d₂) enhance authenticity testing in flavor chemistry?
- Stable Isotope Ratio Analysis (SIRA) :
- Principle : Natural ethyl butyrate has δ¹³C ≈ −28‰, while synthetic analogs (from petrochemicals) show δ¹³C ≈ −35‰. Deuterated analogs (d₂) provide internal standards for quantification .
- Protocol : Use GC-IRMS to measure ¹³C/¹²C ratios and detect adulteration in commercial flavorings .
Q. What computational models predict ethyl butyrate-d₂ interactions in biological systems (e.g., olfactory receptors)?
- Methodology :
- Molecular docking : Simulate binding affinity to OR1A1 receptors using software like AutoDock Vina. Parameters include ligand flexibility and solvation effects .
- QSAR modeling : Correlate ester structure (e.g., chain length, deuterium substitution) with sensory thresholds (e.g., 0.1–1 ppm in humans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
